molecular formula C9H14N4 B037947 6-(Piperazin-1-YL)pyridin-3-amine CAS No. 119285-06-2

6-(Piperazin-1-YL)pyridin-3-amine

Cat. No.: B037947
CAS No.: 119285-06-2
M. Wt: 178.23 g/mol
InChI Key: MPEVPWUEDJNVHE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperazin-1-yl)pyridin-3-amine typically involves the nucleophilic substitution reaction of 3-chloropyridine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Piperazin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

6-(Piperazin-1-yl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Piperazin-1-yl)pyridin-3-amine is not fully understood. its derivatives have been studied for their ability to inhibit specific enzymes and receptors. For example, some derivatives act as kinase inhibitors, which can interfere with cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a piperazine ring and a pyridine ring, which confer distinct chemical and biological properties. This dual functionality makes it a versatile building block in the synthesis of various pharmaceuticals and research compounds .

Biological Activity

6-(Piperazin-1-YL)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring attached to a pyridine moiety, providing unique properties that facilitate interaction with various biological targets. The compound is often used as a building block in the synthesis of more complex pharmaceuticals, particularly those aimed at treating metabolic disorders and infectious diseases.

1. Adipogenic Activity

Research has shown that derivatives of this compound exhibit adipogenic activity , which is crucial for the development of insulin sensitizers. In one study, compounds synthesized from this scaffold were tested in 3T3-L1 cells to evaluate their ability to stimulate adipocyte differentiation. The results indicated that these compounds could activate PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), a key regulator in adipogenesis:

CompoundConcentration (μg/mL)Adipogenic Activity (%)
Rosiglitazone (control)1100
Test Compound A2085
Test Compound B2075

These findings suggest that while some derivatives showed significant adipogenic activity, they did not exhibit strong PPARγ activation in certain assays, indicating a complex interaction with metabolic pathways .

2. Antitubercular Activity

Another important aspect of the biological activity of this compound is its potential as an antitubercular agent . A series of substituted derivatives were synthesized and evaluated against Mycobacterium tuberculosis. Among them, several compounds demonstrated promising activity:

Compound IDMinimum Inhibitory Concentration (MIC) (μg/mL)
Compound C16
Compound D32
Compound E64

These results highlight the potential of this compound derivatives as candidates for further development in tuberculosis treatment .

The biological effects of this compound are largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to downstream effects that influence metabolic processes and cellular functions . For example, its role in activating PPARγ suggests a mechanism by which it can enhance insulin sensitivity and promote adipogenesis.

Case Study: Insulin Sensitization

In a controlled study involving diabetic mice (db/db model), derivatives of this compound were administered to assess their impact on glycemic control. The results indicated a significant reduction in plasma glucose levels compared to control groups:

Treatment GroupPlasma Glucose Level (mg/dL)
Control300
Rosiglitazone150
Test Compound F180

This study underscores the potential utility of this compound in managing diabetes through insulin sensitization .

Properties

IUPAC Name

6-piperazin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEVPWUEDJNVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640512
Record name 6-(Piperazin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119285-06-2
Record name 6-(Piperazin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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